(1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluorophenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which uses enzymes to achieve high enantioselectivity and yield. This method is not only efficient but also environmentally friendly, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure and functional groups .
Medicine
Industry
Industrially, this compound can be used in the production of agrochemicals and other specialty chemicals, benefiting from its stability and reactivity .
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor or activator in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-phenylacetamide: Another chiral compound used in pharmaceutical synthesis.
4-ethyl and 4-ethenyl-5-hydroxy-2(5H)-furanones: Compounds with similar reactivity but different applications.
Uniqueness
What sets (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL apart is its trifluorophenyl group, which imparts unique electronic properties and enhances its reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1 |
InChI Key |
HXIWQMARLKRTPY-AJAUBTJJSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C(=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C(=C1)F)F)F)N)O |
Origin of Product |
United States |
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